1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine
Description
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine is a sulfonamide-substituted piperazine derivative characterized by a 3,5-dimethylisoxazole ring attached via a sulfonyl group to the 4-phenylpiperazine scaffold. Its molecular formula is C₁₆H₂₀N₄O₃S, with an average molecular weight of 348.42 g/mol .
Properties
IUPAC Name |
3,5-dimethyl-4-(4-phenylpiperazin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-15(13(2)21-16-12)22(19,20)18-10-8-17(9-11-18)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXZFLNEJXWIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts.
Piperazine Substitution: Finally, the sulfonylated isoxazole is reacted with 4-phenylpiperazine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The isoxazole moiety is known to interact with various enzymes and receptors, modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)
Structural Differences :
Pharmacological Activity :
- Neuroprotection : NSPP mitigates radiation-induced cognitive decline in mice by expanding neural stem/progenitor cells (NSPCs) and suppressing microglial activation via hedgehog pathway modulation. It reduces IL-6 expression and preserves memory function without compromising radiation’s antitumor efficacy .

- Radiation Mitigation : NSPP also protects intestinal crypts post-radiation, demonstrating systemic radioprotective effects .
Key Data :
1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidine Derivatives
Structural Differences :
Pharmacological Activity :
Key Contrast :
1-[(2,4-Dimethylphenyl)sulfonyl]piperazine Derivatives
Structural Differences :
Pharmacological Activity :
Key Contrast :
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine
Structural Differences :
Pharmacological Activity :
Key Contrast :
- The acetyl group’s polarity may reduce lipid solubility compared to the target compound’s hydrophobic isoxazole .
Biological Activity
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring and a piperazine moiety. The structural formula can be represented as follows:
This compound has a molecular weight of approximately 270.31 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Sulfisoxazole | Broad-spectrum antibiotic | |
| 3,5-Dimethylisoxazole derivatives | Antimicrobial |
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Studies have demonstrated that similar piperazine derivatives can exhibit antidepressant and anxiolytic effects. For example, the compound's ability to modulate serotonin receptors may contribute to its therapeutic potential in treating mood disorders.
Case Studies
- Antidepressant Effects : In a study involving animal models, derivatives of piperazine demonstrated significant reductions in depressive-like behaviors, suggesting that modifications like the isoxazole sulfonyl group could enhance these effects.
- Anticonvulsant Activity : Another study evaluated the anticonvulsant properties of piperazine derivatives, revealing that certain substitutions led to increased efficacy in preventing seizures in rodent models.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the isoxazole ring through cyclization reactions.
- Sulfonation to introduce the sulfonyl group.
- Coupling with phenylpiperazine to yield the final product.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance:
- Structural Modifications : Altering substituents on the isoxazole ring has been shown to improve antimicrobial potency.
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for potential drug development.
Q & A
Q. What safety protocols should be followed when handling 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine?
- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Handle in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS guidelines for similar piperazine derivatives for emergency measures .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer: A two-step approach is common:
Sulfonylation: React 4-phenylpiperazine with 3,5-dimethyl-4-isoxazolylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 60–75% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer:
Q. What computational strategies predict the reactivity of the sulfonyl-isoxazole moiety?
- Methodological Answer: Use density functional theory (DFT) to model electrophilic substitution at the sulfonyl group. Quantum mechanics/molecular mechanics (QM/MM) simulations can assess hydrolysis pathways. Tools like Gaussian or ORCA are recommended .
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding affinity.
- In Silico Docking: Use AutoDock Vina to screen derivatives against target enzymes (e.g., carbonic anhydrase II) .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer:
Q. How does the compound’s stability under varying pH conditions impact experimental design?
Q. What methodologies validate the compound’s inhibition mechanism in enzyme assays?
- Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten analysis with varying substrate concentrations.
- IC₅₀ Determination: Use fluorescence-based assays (e.g., human carbonic anhydrase II with 4-nitrophenyl acetate substrate) .
Data Contradiction and Optimization
Q. How to address discrepancies in cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

